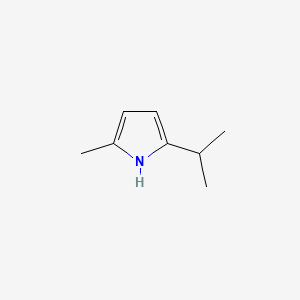
2-Isopropyl-5-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-5-methyl-1H-pyrrole, also known as this compound, is a useful research compound. Its molecular formula is C8H13N and its molecular weight is 123.199. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Building Block for Synthesis:
2-Isopropyl-5-methyl-1H-pyrrole serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of novel materials with tailored properties.
Polymer Chemistry:
The compound is also utilized in polymer chemistry, where it acts as a monomer in the production of polymers and copolymers. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other polymer-based products.
Biological Applications
Antimicrobial Properties:
Recent studies have highlighted the antimicrobial efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. At sub-minimum inhibitory concentrations (MIC), it has been shown to significantly reduce biofilm biomass and disrupt established biofilms, suggesting potential therapeutic applications in treating chronic infections associated with biofilm formation.
Anticancer Activity:
The compound has demonstrated promising anticancer properties. In studies involving breast cancer cell lines, treatment with varying concentrations resulted in a dose-dependent reduction in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment, suggesting that this compound effectively triggers programmed cell death pathways.
Medicinal Applications
Drug Development:
The compound is being explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for designing new therapeutic agents. The presence of both isopropyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes .
Multi-target Agents:
Research indicates that derivatives of pyrrole, including this compound, can act as multi-target agents for various diseases. For instance, novel pyrrole derivatives have been synthesized that exhibit selective inhibition of monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), showing potential for treating neurodegenerative diseases .
Data Tables
Case Studies
Case Study 1: Antimicrobial Efficacy Against Biofilms
A study investigated the efficacy of this compound against biofilms formed by Pseudomonas aeruginosa. Results showed that at sub-MIC concentrations, the compound significantly reduced biofilm biomass and disrupted established biofilms. Visualization techniques such as scanning electron microscopy confirmed these findings, illustrating architectural changes in biofilms post-treatment.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound effectively triggers programmed cell death pathways.
Eigenschaften
CAS-Nummer |
116836-25-0 |
|---|---|
Molekularformel |
C8H13N |
Molekulargewicht |
123.199 |
IUPAC-Name |
2-methyl-5-propan-2-yl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-6(2)8-5-4-7(3)9-8/h4-6,9H,1-3H3 |
InChI-Schlüssel |
XFOLOKYPQYBLQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1)C(C)C |
Synonyme |
1H-Pyrrole,2-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















